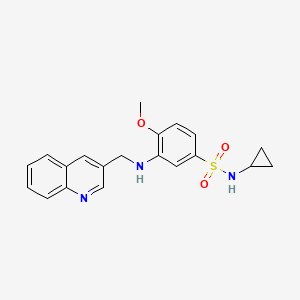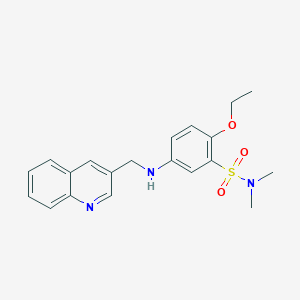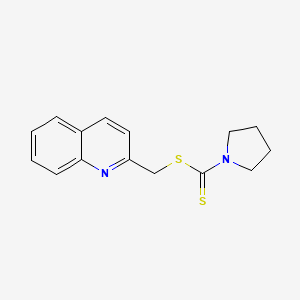![molecular formula C14H17N3O2S2 B7057461 (3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7057461.png)
(3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound featuring two thiazole rings and a morpholine moiety Thiazoles are known for their aromaticity and biological activity, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Morpholine Attachment: The morpholine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine group.
Final Coupling: The final step involves coupling the two thiazole-containing intermediates through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential as a pharmacophore in drug design. It could be investigated for its efficacy in treating various diseases, particularly those where thiazole derivatives have shown promise, such as infections and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as dyes, pigments, and catalysts. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action for (3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone would depend on its specific application. Generally, thiazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The compound’s thiazole rings can participate in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites on proteins. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
Benzothiazole: Similar in structure but with a benzene ring fused to the thiazole, offering different chemical properties.
Thiazolidine: A saturated analog of thiazole, lacking the aromaticity but still biologically active.
Uniqueness
(3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone is unique due to its dual thiazole rings and morpholine moiety. This combination is not commonly found in other thiazole derivatives, potentially offering unique biological and chemical properties. The presence of the morpholine ring can enhance solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-8-7-20-13(15-8)11-6-17(4-5-19-11)14(18)12-9(2)16-21-10(12)3/h7,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFZDLACFWHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)C3=C(SN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057380.png)
![2-[(5-bromo-2-fluorophenyl)methyl-(1H-indazol-6-ylmethyl)amino]ethanol](/img/structure/B7057402.png)
![4-[(1-Propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057410.png)


![N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057424.png)
![4-tert-butyl-N-[2-[(4,4-dimethyl-2-oxooxolan-3-yl)amino]-2-oxoethyl]benzamide](/img/structure/B7057426.png)
![(3S,4S)-N,N-dimethyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-(trifluoromethyl)pyrrolidine-3-sulfonamide](/img/structure/B7057440.png)
![1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7057444.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057454.png)
![2-Methyl-4-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7057469.png)
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-oxoethyl]-2-methyl-1,2,4-triazol-3-one](/img/structure/B7057473.png)
![1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7057479.png)
